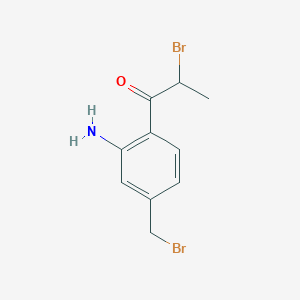

1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one

CAS No.:

Cat. No.: VC18842619

Molecular Formula: C10H11Br2NO

Molecular Weight: 321.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11Br2NO |

|---|---|

| Molecular Weight | 321.01 g/mol |

| IUPAC Name | 1-[2-amino-4-(bromomethyl)phenyl]-2-bromopropan-1-one |

| Standard InChI | InChI=1S/C10H11Br2NO/c1-6(12)10(14)8-3-2-7(5-11)4-9(8)13/h2-4,6H,5,13H2,1H3 |

| Standard InChI Key | GOPULBKDAWBHNQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)C1=C(C=C(C=C1)CBr)N)Br |

Introduction

1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one is a complex organic compound with significant relevance in medicinal chemistry and organic synthesis. Its molecular formula is associated with a molecular weight of 321.01 g/mol, and it is identified by the CAS number 1803864-77-8. This compound features a brominated phenyl group, which enhances its reactivity and potential applications in various fields.

Synthesis and Reactions

The synthesis of 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves several steps, including bromination and amination reactions. One potential synthetic route includes the bromination of 2-amino-4-(bromomethyl)phenol followed by the reaction with propan-1-one derivatives.

Common Reactions

-

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles. The use of polar aprotic solvents can enhance nucleophilicity.

-

Electrophilic Aromatic Substitution: The bromine atoms can participate in electrophilic aromatic substitution reactions, further modifying the compound's structure.

Biological Activity and Applications

Studies suggest that the presence of bromine in similar compounds enhances their binding affinity to target proteins, potentially leading to increased biological activity. This makes 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one a candidate for further investigation in drug development contexts.

Potential Applications

-

Medicinal Chemistry: The compound's reactivity and structural features make it suitable for the synthesis of various organic compounds with potential therapeutic applications.

-

Organic Synthesis: Its ability to undergo diverse chemical transformations makes it valuable in organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume